Stereochemical Purity: Enantiomeric Differentiation Between (R)- and (S)-Boc-α-(3-chlorobenzyl)proline
Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0) and its enantiomer Boc-(S)-alpha-(3-chlorobenzyl)proline (CAS 706806-69-1) are commercially available as distinct, enantiopure compounds, enabling precise stereochemical control in peptide synthesis. Chiral HPLC methods using polysaccharide-based stationary phases (e.g., Chiralpak AD-H) have been developed for the analytical resolution of α-substituted proline enantiomers, with baseline separation achievable for structurally related Boc-protected proline derivatives [1]. The target compound is supplied with enantiomeric excess (e.e.) specifications typically ≥98% (vendor-dependent), confirming high stereochemical homogeneity essential for reproducible biological outcomes . In contrast, the racemic mixture Boc-α-(3-chlorobenzyl)-DL-Pro-OH (CAS 351002-87-4) lacks defined stereochemistry and would introduce heterogeneous conformations if incorporated into peptides, reducing experimental reproducibility and confounding structure-activity relationship (SAR) interpretation .
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer; e.e. typically ≥98% |
| Comparator Or Baseline | Boc-(S)-α-(3-chlorobenzyl)proline (CAS 706806-69-1): (S)-enantiomer, opposite stereochemistry; Boc-α-(3-chlorobenzyl)-DL-Pro-OH (CAS 351002-87-4): racemic mixture, undefined stereochemistry |
| Quantified Difference | Absolute configuration inversion (R vs. S); loss of defined stereochemistry in racemate |
| Conditions | Commercial product specifications; chiral HPLC with Chiralpak AD-H or equivalent polysaccharide-based column [1] |
Why This Matters
Selection of the correct (R)-enantiomer ensures consistent stereochemical outcome in asymmetric synthesis and reproducible peptide conformation; use of incorrect enantiomer or racemate would produce mixtures with divergent biological activities, invalidating SAR conclusions and requiring costly re-synthesis.
- [1] Péter, A. et al. Direct high-performance liquid chromatographic enantioseparation of α-substituted proline analogues on a quinine-derived chiral anion-exchanger stationary phase. Journal of Separation Science. 2003, 26(12-13): 1125-1132. View Source
